molecular formula C22H20N4O3S B2388581 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 394229-32-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2388581
CAS No.: 394229-32-4
M. Wt: 420.49
InChI Key: TTXAKSGTJQKKGK-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic small molecule designed for research purposes, integrating a benzimidazole pharmacophore with a dimethylsulfamoyl-benzamide moiety. This molecular architecture is frequently investigated in medicinal chemistry for its potential to interact with various enzymatic targets. Benzimidazole derivatives are a prominent scaffold in drug discovery, known for their diverse biological activities. Published studies on analogous structures have shown that such compounds can function as enzyme inhibitors. For instance, similar N-substituted benzamide derivatives have demonstrated inhibitory activity against enzymes like heparanase, which is involved in extracellular matrix remodeling and cell migration . Other benzimidazole-containing compounds have been explored as inhibitors of dihydrofolate reductase (DHFR) for antimicrobial research and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target in neurological disease research . The specific mechanism of action for this compound would require further investigation, but its structure suggests potential as a candidate for modulating enzyme function in biochemical and cellular assays. This makes it a compound of interest for researchers in the fields of oncology, infectious diseases, and neurodegeneration. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-26(2)30(28,29)18-13-9-16(10-14-18)22(27)23-17-11-7-15(8-12-17)21-24-19-5-3-4-6-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXAKSGTJQKKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling with Phenyl Ring: The benzimidazole core is then coupled with a phenyl ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the Benzamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to bind to various biological targets, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Benzimidazole Moieties

Benzimidazole-Chalcone Hybrids

Compounds such as (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(substituted phenyl)benzamides (e.g., 11–15 in ) share the benzimidazole-phenyl backbone but incorporate a propenone linker. Key differences include:

  • Substituent Effects : Methoxy groups (e.g., 11–13 ) reduce polarity compared to hydroxy groups (14–15 ), influencing solubility and cellular uptake .
Benzimidazole-Formamidine Derivatives

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c , ) replaces the sulfamoyl benzamide with a formamidine group. This alteration:

  • Reduces hydrogen-bonding capacity , decreasing solubility in aqueous media.
  • Retains antitumor activity (70% yield in synthesis) but with lower thermal stability (m.p. 110–115°C vs. >250°C for sulfamoyl analogues) .

Analogues with Sulfamoyl/Sulfonamide Groups

Thiazole-Sulfamoyl Derivatives

N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50 , ) replaces benzimidazole with a thiazole ring. Key contrasts:

  • Bioactivity : Thiazole derivatives enhance NF-κB signaling in TLR adjuvants, while benzimidazole analogues are more associated with kinase inhibition .
  • Synthetic Routes : Thiazole synthesis requires isothiocyanate coupling, whereas benzimidazoles are formed via cyclization of o-phenylenediamine derivatives .
Sulfonylhydrazone-Benzo[d]imidazole Derivatives

Compounds like 5a–5m () feature sulfonylhydrazone linkers instead of sulfamoyl groups. These derivatives:

  • Exhibit broad-spectrum antimicrobial activity (e.g., 5d, 5k, 5m against Candida albicans).
  • Lower metabolic stability due to hydrolytically labile hydrazone bonds compared to stable sulfamoyl amides .

Activity Comparison Table

Compound Class Key Structural Feature Bioactivity Highlights Thermal Stability (m.p.) Reference
Target Compound Benzimidazole + sulfamoyl benzamide Hypothesized kinase inhibition >250°C (estimated)
Benzimidazole-Chalcones Propenone linker DNA intercalation, antitumor 258–283°C
Thiazole-Sulfamoyl Derivatives Thiazole core TLR adjuvant enhancement 180–220°C
Sulfonylhydrazones Hydrazone linker Antimicrobial (fungal/bacterial) 190–210°C

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key research results.

Chemical Structure

The compound features a benzimidazole moiety, which is known for its biological significance. The structure can be represented as follows:

C23H24N4O3S\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Antimicrobial Properties

Research indicates that compounds with similar benzimidazole frameworks exhibit significant antimicrobial activities. For instance, derivatives of 2-mercaptobenzimidazole (2MBI) have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 1.27 µM for effective strains .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µM)
N1Gram-positive bacteria1.27
N8E. coli1.43
N22Klebsiella pneumoniae2.60
N23Staphylococcus aureus2.65

These findings suggest that the incorporation of the benzimidazole structure enhances the compound's ability to combat microbial infections.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been investigated extensively. Studies have shown that certain derivatives exhibit cytotoxic effects against human colorectal carcinoma cell lines (HCT116). For example, some compounds demonstrated an IC50 value lower than that of the standard drug 5-Fluorouracil (5-FU), indicating superior efficacy .

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)Comparison to 5-FU
N95.85More potent
N184.53More potent
5-FU9.99Reference

These results underscore the potential of benzimidazole derivatives as effective anticancer agents.

The biological activities of this compound are likely attributed to its ability to inhibit specific enzymes critical for microbial survival and cancer cell proliferation. For example, dihydrofolate reductase (DHFR), a target for many antimicrobial agents, is inhibited by compounds with structural similarities to purine nucleotides .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of synthesized benzimidazole derivatives against various pathogens using a tube dilution method. The results indicated significant activity against both Gram-positive and Gram-negative strains.
  • Anticancer Screening : Another investigation involved testing several benzimidazole derivatives against HCT116 cells using the Sulforhodamine B assay, revealing several compounds with promising anticancer activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with coupling benzimidazole precursors to sulfonamide-bearing phenyl groups. For example, amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) is common . Optimization includes:

  • Temperature control (e.g., 0–5°C for imidazole ring stabilization) .
  • Solvent selection (DMF or DCM for polar intermediates) .
  • Purification via column chromatography or HPLC to achieve >95% purity .
    • Validation : Confirm structure using 1H^1H/13C^{13}C-NMR and HRMS, as demonstrated for analogous benzimidazole-sulfonamide hybrids .

Q. How is the compound characterized for structural integrity and purity in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for benzimidazole protons (δ 7.5–8.5 ppm) and sulfonamide groups (δ 3.0–3.5 ppm) .
  • Mass Spectrometry : HRMS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and bond angles for target validation (e.g., Hirshfeld surface analysis) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzimidazole-sulfonamide derivatives?

  • Case Study : highlights discrepancies in activity between 4-phenoxy vs. 2-phenoxy benzamide variants. To address this:

  • Perform comparative docking studies to assess binding affinity variations (e.g., using AutoDock Vina) .
  • Validate via in vitro assays (e.g., kinase inhibition or antimicrobial activity) under standardized protocols .
    • Data Interpretation : Use statistical tools (e.g., ANOVA) to distinguish signal-to-noise ratios in biological replicates .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Approach :

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or DNA gyrase) to identify critical binding residues .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with activity trends .
    • Example : Modifying the dimethylsulfamoyl group to a morpholinosulfonyl moiety improved solubility and target engagement in analogous compounds .

Q. What experimental designs mitigate challenges in assessing the compound’s metabolic stability?

  • Protocol :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Stability Profiling : Test under varying pH (1–10) and temperature (25–37°C) to identify degradation pathways .
    • Troubleshooting : Use deuterated solvents in NMR to track proton exchange in aqueous conditions .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., substituents on the benzamide ring) influence the compound’s mechanism of action?

  • Structural-Activity Relationship (SAR) :

  • Electron-Donating Groups (e.g., -OCH3_3) : Enhance membrane permeability but may reduce target affinity .
  • Halogen Substituents (e.g., -Cl) : Improve binding to hydrophobic enzyme pockets (e.g., observed in kinase inhibitors) .
    • Experimental Validation : Compare IC50_{50} values of derivatives against a panel of enzymes .

Q. What are the limitations of current in vitro models for studying this compound’s pharmacokinetic properties?

  • Critical Analysis :

  • Cell Permeability : Caco-2 assays may underestimate paracellular transport due to tight junctions .
  • Protein Binding : Use equilibrium dialysis to quantify unbound fraction, as serum proteins may skew activity .
    • Innovative Solutions : Organ-on-a-chip systems to mimic human metabolism more accurately .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across labs?

  • Best Practices :

  • Publish detailed synthetic protocols (e.g., molar ratios, stirring times) .
  • Share raw spectral data (NMR, MS) in supplementary materials .
  • Use reference standards (e.g., USP-grade reagents) for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.